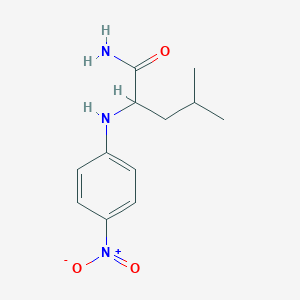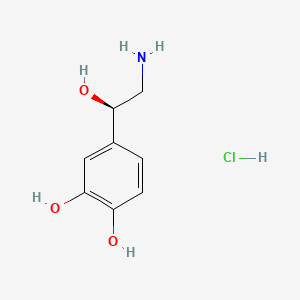
Norepinephrine hydrochloride
説明
Norepinephrine, also known as noradrenaline, is a sympathomimetic amine derived from tyrosine . It is structurally identical to epinephrine but differs because it lacks a methyl group on its nitrogen atom . This difference makes it primarily agonistic at alpha1 and beta1 receptors, with little-to-no beta2 or alpha2 activity . Norepinephrine’s predominant use is as a peripheral vasoconstrictor . Specifically, the FDA has approved its use for blood pressure control in specific acute hypotensive states and is a potential adjunct in the treatment of cardiac arrest with profound hypotension .
Synthesis Analysis
Norepinephrine is a sympathomimetic amine derived from tyrosine . It is structurally identical to epinephrine but differs because it lacks a methyl group on its nitrogen atom .
Molecular Structure Analysis
The molecular formula of Norepinephrine hydrochloride is C8H12ClNO3 . The molecular weight is 205.64 g/mol . The InChI is InChI=1S/C8H11NO3.ClH/c9-4-8 (12)5-1-2-6 (10)7 (11)3-5;/h1-3,8,10-12H,4,9H2;1H .
科学的研究の応用
Intensive Care Medicine
Application : Norepinephrine hydrochloride is widely used as a
Methods : It is administered intravenously, often starting with a dose of 0.01-0.05 µg/kg/min, titrated to achieve the desired mean arterial pressure.
Results : The use of norepinephrine in this setting has been associated with improved
Cardiac Arrest Management
Application : In the context of
Methods : It is given as an intravenous infusion or intracardiac injection, following advanced cardiac life support (ACLS) guidelines.
Results : Studies have shown that norepinephrine can improve
Anesthesia
Application : Norepinephrine hydrochloride serves as a
Methods : It is administered as a continuous infusion, adjusted according to the patient’s response to anesthesia.
Results : The application of norepinephrine in anesthesia has been shown to maintain
Septic Shock
Application : It is the
Methods : The drug is infused intravenously, with doses adjusted based on blood pressure and tissue perfusion indicators.
Results : Norepinephrine has been found to effectively increase
Neurological Research
Application : Norepinephrine hydrochloride is used in
Methods : It is applied in animal models via systemic administration or direct brain infusion to observe changes in neural activity.
Results : Research indicates that norepinephrine can modulate
Pharmacological Studies
Application : This compound is used in
Methods : Various in vitro and in vivo methods are employed, including receptor binding assays and physiological response measurements.
Results : Findings contribute to a deeper understanding of the
Orthostatic Hypotension
Application : Norepinephrine hydrochloride is used to treat
Methods : It is administered through a careful titration process, often starting with low doses to avoid supine hypertension.
Results : Patients report an improvement in symptoms and are able to stand with less dizziness and risk of fainting .
Experimental Psychiatry
Application : In experimental psychiatry, norepinephrine hydrochloride is used to study its effects on mood disorders such as depression.
Methods : It is administered to subjects under controlled conditions, and psychological responses are monitored.
Results : Some studies suggest that norepinephrine can influence mood elevation and may play a role in treating depressive symptoms .
Pain Management
Application : This compound is researched for its potential use in pain management, particularly for its analgesic properties.
Methods : Norepinephrine is administered in conjunction with other analgesics to evaluate its efficacy in pain relief.
Results : Preliminary results show potential in reducing chronic pain when combined with certain pain management protocols .
Hypotensive Anesthesia
Application : Norepinephrine hydrochloride is used to maintain hemodynamic stability during hypotensive anesthesia.
Methods : It is infused at a controlled rate to achieve the desired blood pressure levels during surgery.
Results : The use of norepinephrine in this setting helps in reducing blood loss and providing a clear surgical field .
Renal Function Studies
Application : Researchers use norepinephrine hydrochloride to study its effects on renal function and blood flow.
Methods : It is administered to animal models to observe changes in renal hemodynamics and function.
Results : Findings indicate that norepinephrine affects renal vascular resistance and can alter glomerular filtration rates .
Vascular Research
Application : It is utilized in vascular research to understand the regulation of vascular tone and blood pressure.
Methods : Norepinephrine is applied to isolated vascular tissues or in vivo models to study vasoconstriction mechanisms.
Results : The research contributes to knowledge about vascular reactivity and the pathophysiology of hypertension .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-[(1R)-2-amino-1-hydroxyethyl]benzene-1,2-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3.ClH/c9-4-8(12)5-1-2-6(10)7(11)3-5;/h1-3,8,10-12H,4,9H2;1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTFHMSZCSUVEU-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CN)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H](CN)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Noradrenaline hydrochloride | |
CAS RN |
329-56-6 | |
| Record name | (-)-Norepinephrine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=329-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norepinephrine hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000329566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-α-(aminomethyl)-3,4-dihydroxybenzyl alcohol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.769 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NORADRENALINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W6461XR05 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



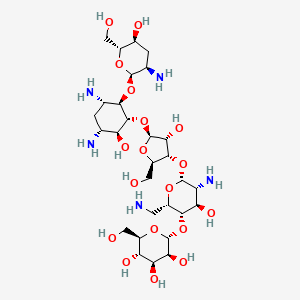
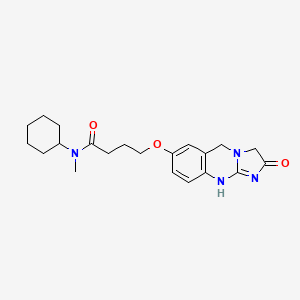
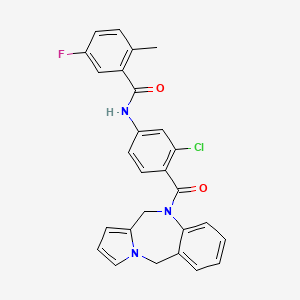

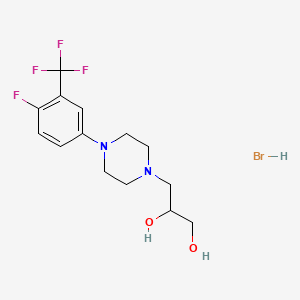
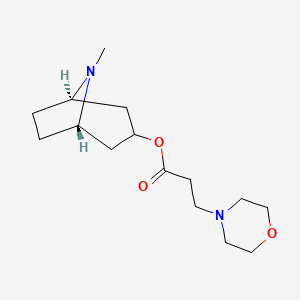
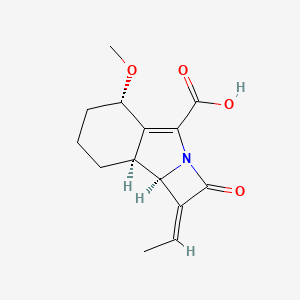
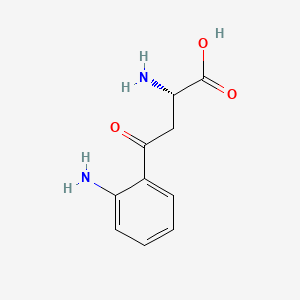
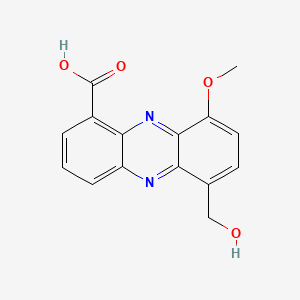
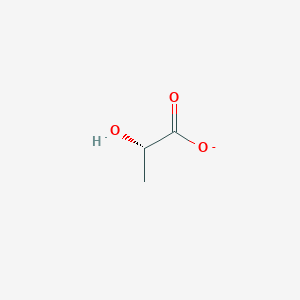
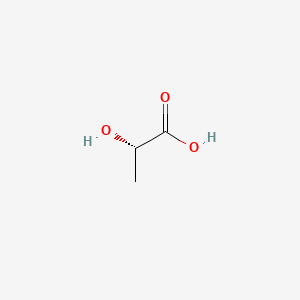
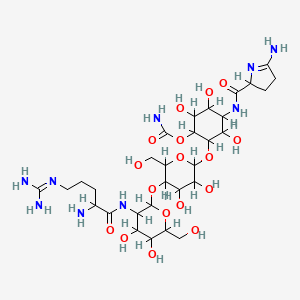
![n-[(1s,5s,6s)-5-Hydroxy-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]acetamide](/img/structure/B1674919.png)
